6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione 6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 58481-38-2
VCID: VC17598693
InChI: InChI=1S/C9H14BrN3O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,11H2,1-3H3
SMILES:
Molecular Formula: C9H14BrN3O2
Molecular Weight: 276.13 g/mol

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione

CAS No.: 58481-38-2

Cat. No.: VC17598693

Molecular Formula: C9H14BrN3O2

Molecular Weight: 276.13 g/mol

* For research use only. Not for human or veterinary use.

6-Amino-5-bromo-1-isobutyl-3-methyl-1H-pyrimidine-2,4-dione - 58481-38-2

Specification

CAS No. 58481-38-2
Molecular Formula C9H14BrN3O2
Molecular Weight 276.13 g/mol
IUPAC Name 6-amino-5-bromo-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C9H14BrN3O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,11H2,1-3H3
Standard InChI Key XJCMWCFFTPCOAU-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=C(C(=O)N(C1=O)C)Br)N

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 6-amino-5-bromo-1-(2-methylpropyl)-3-methylpyrimidine-2,4-dione according to IUPAC conventions . Alternative designations include 2,4(1H,3H)-Pyrimidinedione, 6-amino-5-bromo-3-methyl-1-(2-methylpropyl)- and 6-amino-5-bromo-1-isobutyl-1H-pyrimidine-2,4-dione . Discrepancies in CAS numbers (58481-38-2 vs. 571155-34-5) arise from variations in tautomeric representation or database categorization errors .

Molecular Structure and Spectral Data

The pyrimidine ring is substituted at positions 1, 3, 5, and 6 (Figure 1). Key spectral identifiers include:

  • SMILES: CC(C)CN1C(=C(C(=O)NC1=O)Br)N

  • InChI Key: BLGXNRDFTXINIM-UHFFFAOYSA-N

  • Exact Mass: 275.027 Da

Table 1: Structural and Spectral Properties

PropertyValueSource
Molecular FormulaC9H14BrN3O2C_9H_{14}BrN_3O_2
Molecular Weight276.13 g/mol
XLogP31.128
Topological Polar Surface Area70.02 Ų

Synthesis and Manufacturing

SupplierLocationContact Information
EnamineUkraineenamine@enamine.net
Ryan Scientific, Inc.United Statesryan.reichlyn@ryansci.com

Both suppliers list the compound under catalog numbers for research use, with purity levels typically exceeding 95% .

Physicochemical Properties

Thermal and Solubility Characteristics

The compound’s high boiling point (292.1°C) and flash point (130.4°C) suggest limited volatility . Its logP value of 1.128 indicates moderate lipophilicity, favoring solubility in organic solvents like dichloromethane or ethyl acetate .

Table 3: Thermal Properties

PropertyValueSource
Boiling Point292.1°C at 760 mmHg
Flash Point130.4°C
Density1.502 g/cm³

Spectroscopic Analysis

  • IR Spectroscopy: Strong absorption bands at 1700–1650 cm⁻¹ (C=O stretches) and 3300 cm⁻¹ (N-H stretches) .

  • NMR: Expected signals include a singlet for the methyl group at δ 1.8 ppm and a multiplet for the isobutyl protons at δ 2.2–2.5 ppm .

Hazard ClassCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory IrritationH335May cause respiratory irritation

Precautionary measures include using personal protective equipment (gloves, goggles) and ensuring adequate ventilation .

Regulatory Compliance

Under HS Code 2933599090, the compound falls under "other pyrimidine derivatives," subject to a 6.5% MFN tariff .

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